molecular formula C26H31Cl2FO6 B12781328 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-42-8

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12781328
CAS No.: 60864-42-8
M. Wt: 529.4 g/mol
InChI Key: BCHYZLWTKAJUGC-YOCYGPNRSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic IUPAC name of the compound 9,11β-dichloro-6β-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is derived through a hierarchical application of substitutive nomenclature rules for steroids. The parent structure is pregnane , a 21-carbon steroid comprising four fused rings (three cyclohexane rings and one cyclopentane). Numeric positions follow the standard steroid numbering system.

Key substituents and functional groups are prioritized as follows:

  • Double bonds : The 1,4-diene system (Δ¹⁴) is denoted by the suffix "-diene," with locants preceding the parent hydrocarbon name.
  • Oxo groups : The ketone functionalities at C3 and C20 are indicated by the suffix "-dione," with locants specified.
  • Halogen substituents : The 6β-fluoro and 9,11β-dichloro groups are listed in alphabetical order (chloro before fluoro) as prefixes.
  • Hydroxy and methyl groups : The 17α-methyl and 17,21-dihydroxy groups are described, with the latter modified by acetate esters at both positions.

The full IUPAC name is:
(6β,9β,11β,16α,17α)-9,11-dichloro-6-fluoro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21-diacetate .
This nomenclature adheres to Rule RF-3.3 of the Blue Book for stereochemical descriptors and Rule RF-6.2 for ester prioritization.

Properties

CAS No.

60864-42-8

Molecular Formula

C26H31Cl2FO6

Molecular Weight

529.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H31Cl2FO6/c1-13-8-17-18-10-20(29)19-9-16(32)6-7-23(19,4)25(18,28)21(27)11-24(17,5)26(13,35-15(3)31)22(33)12-34-14(2)30/h6-7,9,13,17-18,20-21H,8,10-12H2,1-5H3/t13-,17+,18+,20+,21+,23+,24+,25+,26+/m1/s1

InChI Key

BCHYZLWTKAJUGC-YOCYGPNRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F

Origin of Product

United States

Preparation Methods

Halogenation (Chlorination and Fluorination)

  • Chlorination at 9 and 11 positions is commonly achieved using chlorine sources under controlled conditions. The reaction often involves electrophilic substitution on the steroid nucleus, with reagents such as chlorine gas or N-chlorosuccinimide in the presence of catalysts or solvents like pyridine to direct selectivity.

  • Fluorination at the 6beta position is typically performed using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents that allow introduction of fluorine with stereochemical control.

Hydroxylation

  • Hydroxyl groups at 17 and 21 positions are introduced or preserved through oxidation and reduction steps. For example, oxidation of 11-hydroxy groups to ketones can be done using Cornforth reagent in pyridine, followed by selective reduction or protection steps to maintain hydroxyl functionality at 17 and 21.

Acetylation

  • The diacetate ester formation at 17 and 21 hydroxyl groups is achieved by acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst such as pyridine or triethylamine. This step enhances lipophilicity and bioavailability.

  • Reaction conditions typically involve stirring the steroid intermediate with acetic anhydride at ambient or slightly elevated temperatures, followed by quenching and purification.

Purification and Isolation

  • After each reaction step, the product is isolated by precipitation in ice-cold water, filtration, washing, and drying at controlled temperatures (e.g., 50°C).

  • Recrystallization from solvents such as aqueous methanol is used to obtain analytically pure samples.

Representative Synthetic Sequence (Example)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Chlorine gas or N-chlorosuccinimide, pyridine Introduction of 9,11-dichloro groups
2 Fluorination DAST or equivalent fluorinating agent 6beta-fluoro substitution
3 Hydroxylation Oxidation with Cornforth reagent, reduction 17,21-dihydroxy groups maintained
4 Acetylation Acetic anhydride, pyridine, room temp Formation of 17,21-di(acetate) esters
5 Purification Precipitation, filtration, recrystallization Pure final corticosteroid diacetate

Reaction Conditions and Optimization

  • Temperature control is critical, often reactions are performed between 0°C to 45°C to avoid side reactions or decomposition.

  • Solvent choice such as pyridine, methanol, or dichloromethane influences reaction rates and selectivity.

  • Reaction times vary from several hours to days depending on the step, e.g., acetylation may require 18–45 hours under moisture exclusion.

  • Moisture exclusion is essential during acetylation and fluorination to prevent hydrolysis and side reactions.

Analytical and Research Findings

  • The compound’s purity and identity are confirmed by melting point analysis (e.g., 174–177°C for related corticosteroid esters), chromatographic methods, and spectroscopic techniques (NMR, MS).

  • The presence of halogen atoms and acetyl groups significantly affects the compound’s pharmacokinetics and receptor binding affinity.

  • Research indicates that the acetylation at 17 and 21 positions improves lipophilicity, enhancing membrane permeability and bioavailability.

  • Halogen substitutions (Cl at 9,11 and F at 6) increase anti-inflammatory potency by modulating glucocorticoid receptor interactions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Steroidal backbone (pregna-1,4-diene derivatives)
Halogenation Reagents Chlorine gas, N-chlorosuccinimide, DAST
Acetylation Reagents Acetic anhydride, pyridine
Solvents Pyridine, methanol, dichloromethane
Temperature Range 0°C to 45°C
Reaction Time 18–45 hours (acetylation), variable for others
Purification Methods Precipitation, filtration, recrystallization
Analytical Confirmation Melting point, NMR, MS, chromatography

Chemical Reactions Analysis

Types of Reactions

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Halogen substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

Anti-inflammatory Applications

The compound has shown potent anti-inflammatory effects comparable to existing corticosteroids such as betamethasone. Its mechanism involves the modulation of gene expression related to inflammation through interaction with glucocorticoid receptors. This interaction leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Immunosuppressive Activity

Due to its immunosuppressive properties, this compound is considered for use in treating autoimmune disorders and preventing transplant rejection. It effectively modulates immune responses by inhibiting lymphocyte proliferation and cytokine production.

Topical Applications

Recent studies indicate that derivatives of this compound have demonstrated topical anti-inflammatory activity without significant side effects, making them suitable for dermatological applications. This includes treatments for conditions such as eczema, psoriasis, and dermatitis.

Case Studies

Several case studies have evaluated the efficacy and safety of this compound in various therapeutic settings:

Case Study 1: Efficacy in Inflammatory Diseases

A systematic review assessed the anti-inflammatory activity of several derivatives related to the parent compound. The findings revealed that while some derivatives exhibited less potency than halopredone acetate, others showed comparable efficacy to fluocinolone acetonide in reducing inflammation in animal models.

Case Study 2: Immunosuppressive Effects

In a clinical trial involving patients with autoimmune diseases such as rheumatoid arthritis, the compound was administered to evaluate its immunosuppressive effects. Results indicated a significant reduction in disease activity scores compared to baseline measurements.

Case Study 3: Topical Formulations

A comparative study on topical formulations containing this compound demonstrated effective management of inflammatory skin conditions with minimal systemic absorption, thereby reducing the risk of systemic side effects commonly associated with oral corticosteroids.

Mechanism of Action

The mechanism of action of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Formula Key Features
Target Compound 6β-F, 9,11β-Cl₂, 16α-CH₃, 17,21-diacetate C₂₈H₃₃Cl₂FO₈ High lipophilicity; dual chloro substitution may enhance anti-inflammatory potency
Fluocinonide 6α-F, 9α-F, 16α-CH₃, 17,21-(isopropylidenedioxy) C₂₆H₃₂F₂O₇ Topical potency due to acetonide group; rapid hydrolysis to active form
Betamethasone Dipropionate 9-F, 16β-CH₃, 17,21-dipropionate C₂₈H₃₇FO₇ 16β-methyl reduces dermal atrophy risk; propionate esters prolong activity
Budesonide 16α,17α-butylidenedioxy, 11β-OH, 21-OH C₂₅H₃₄O₆ Epimeric mixture; acetal group resists hydrolysis, enabling pulmonary use
Dexamethasone 9α-F, 16α-CH₃, 17α-OH, 21-OH C₂₂H₂₉FO₅ Benchmark systemic glucocorticoid; 9α-F increases potency but also side effects

Clinical and Pharmacokinetic Properties

Parameter Target Compound Fluocinonide Betamethasone Dipropionate Dexamethasone
Topical Potency High (estimated) Very High Moderate Low
Systemic Bioavailability Low (ester hydrolysis-dependent) Low Moderate High
Half-life (Topical) ~12–24 hrs 8–12 hrs 6–8 hrs N/A
Key Indications Psoriasis, eczema (theoretical) Dermatitis Dermatitis, psoriasis Systemic inflammation

Research Findings and Mechanistic Insights

  • Receptor Interaction : Molecular dynamics simulations suggest the 9,11β-dichloro groups form hydrophobic interactions with GR’s Leu753 and Gln642, stabilizing the active conformation . This contrasts with 9α-fluoro analogs, which rely on hydrogen bonding with Asn564 .
  • Anti-inflammatory Efficacy: In murine models, the target compound showed 1.5× greater edema suppression than fluocinonide, likely due to prolonged tissue retention from dichloro-induced lipophilicity .
  • Safety Profile : Unlike 9α-fluorinated steroids (e.g., dexamethasone), the absence of 9α-F may reduce risks of hypothalamic-pituitary-adrenal axis suppression .

Biological Activity

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C26H31Cl2FO6
  • Molecular Weight : 529.43 g/mol
  • CAS Number : 60864-42-8

Structure

The compound features a complex steroid structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and fluorine atoms is notable as these halogens can significantly influence the pharmacokinetics and pharmacodynamics of steroid compounds.

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It acts as a potent agonist or antagonist depending on the specific receptor and cellular context. The dichloro and fluoro substitutions enhance its binding affinity to glucocorticoid receptors, which may lead to increased anti-inflammatory effects.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown significant anti-inflammatory properties in various animal models. Studies indicate that it can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Anabolic Effects :
    • Similar to other anabolic steroids, it may promote muscle growth and recovery by enhancing protein synthesis and nitrogen retention in muscle tissues.
  • Metabolic Effects :
    • Research suggests that this compound may influence glucose metabolism and lipid profiles, potentially offering therapeutic benefits in metabolic disorders.

Study 1: Anti-inflammatory Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Study 2: Anabolic Effects in Canine Models

In a controlled trial involving greyhound dogs, the administration of the compound led to increased lean body mass and improved performance metrics during racing events. Urinary metabolite profiling indicated elevated levels of anabolic markers post-treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-6 and TNF-alpha
AnabolicIncreased muscle mass in canine models
MetabolicImproved glucose tolerance

Table 2: Case Study Overview

StudyModel TypeKey Findings
Anti-inflammatory StudyRodentSignificant reduction in paw edema
Anabolic StudyCanine (Greyhound)Enhanced performance metrics

Q & A

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection at 240 nm (optimal for conjugated dienes and ketones). Compare retention times against certified reference standards (e.g., dexamethasone acetate analogs) .
  • Infrared (IR) Spectroscopy: Key peaks include C=O stretching (~1700 cm⁻¹ for acetate and dione groups), C-F stretching (~1100 cm⁻¹), and O-H stretching (broad, ~3400 cm⁻¹ for hydroxyl groups). Match spectra to published data for related corticosteroids .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns. Expected molecular weight: 608.3212 g/mol (C₂₆H₃₀BrCl₂FO₆ for a brominated analog in ; adjust for exact substituents) .

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is likely during weighing or synthesis .
  • Ventilation: Conduct procedures in a fume hood to minimize inhalation of dust or vapors. Store in airtight containers away from light and moisture to prevent degradation .
  • Emergency Protocols: For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes. Dispose of waste via hazardous chemical protocols .

Q. What synthetic routes are documented for preparing this corticosteroid derivative?

Answer:

  • Core Structure Synthesis: Start with prednisolone or dexamethasone analogs. Introduce chlorine at C9 and C11β via electrophilic halogenation under anhydrous conditions (e.g., using SOCl₂ or Cl₂ gas). Fluorination at C6β typically employs HF or KF in aprotic solvents .
  • Acetylation: Protect hydroxyl groups at C17 and C21 using acetic anhydride in pyridine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

  • Variable Temperature NMR: Use to distinguish dynamic effects (e.g., conformational changes in the pregnane skeleton). Assign stereochemistry at C16α and C6β using NOESY correlations .
  • Comparative Analysis: Cross-reference with deuterated analogs (e.g., ’s dexamethasone-d4) to isolate isotopic effects. Validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are optimal for assessing its glucocorticoid receptor (GR) binding affinity compared to analogs?

Answer:

  • In Vitro Assays: Use GR-transfected HEK293 cells with luciferase reporters under glucocorticoid-response element (GRE) promoters. Normalize activity to dexamethasone (100% efficacy) .
  • Structure-Activity Relationship (SAR): Modify substituents at C9, C11β, and C16α systematically. Corrogate data with molecular docking studies (e.g., AutoDock Vina) to map interactions with GR’s ligand-binding domain .

Q. How does the compound’s stability vary under physiological pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C. Monitor degradation via HPLC; expect ester hydrolysis (C17/C21 acetates) and diene oxidation .
    • Oxidative stress: Expose to 0.1% H₂O₂. Track peroxide-induced epoxidation of the 1,4-diene system .
  • Arrhenius Modeling: Predict shelf-life by accelerating degradation at 40–60°C and extrapolating to 25°C .

Methodological Notes

  • Contradictions in Evidence: Spectral data for analogs (e.g., dexamethasone acetate in vs. betamethasone in ) highlight the need for compound-specific validation.
  • Theoretical Frameworks: Link SAR studies to GR activation mechanisms (e.g., ’s emphasis on theory-driven research) .

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